3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione
Description
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione is a synthetic small molecule featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-fluorophenylpiperazine moiety and an isopropyl group.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-propan-2-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-12(2)21-16(22)11-15(17(21)23)20-9-7-19(8-10-20)14-5-3-13(18)4-6-14/h3-6,12,15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPHHOTZZXWWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule features three critical components:
- Pyrrolidine-2,5-dione core : A cyclic imide with electrophilic carbonyl groups at positions 2 and 5.
- 4-(4-Fluorophenyl)piperazine : A secondary amine-bearing aromatic fragment that influences receptor binding.
- Isopropyl group : A branched alkyl substituent at position 1 of the pyrrolidine ring.
Synthetic challenges include:
- Regioselective introduction of the isopropyl group without side reactions at the reactive imide nitrogens.
- Efficient coupling of the sterically hindered 4-(4-fluorophenyl)piperazine to the pyrrolidine-dione core.
- Control of stereochemistry if chiral centers are present (though the compound is typically reported as a racemate).
Synthetic Pathways and Methodologies
Pathway 1: Sequential Alkylation and Piperazine Coupling
Step 1: Synthesis of 1-Isopropylpyrrolidine-2,5-dione
The pyrrolidine-2,5-dione core is synthesized via cyclocondensation of 2-(3-methylthiophen-2-yl)succinic acid (or analogous succinic acid derivatives) with isopropylamine. In a representative protocol:
- 2-(3-methylthiophen-2-yl)succinic acid is treated with thionyl chloride to form the corresponding acid chloride.
- Reaction with isopropylamine in dichloromethane yields 1-isopropyl-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione .
- The thiophene ring is removed via hydrogenolysis (H₂/Pd-C) to yield the unsubstituted 1-isopropylpyrrolidine-2,5-dione (Yield: 68–72%).
Step 2: Coupling with 4-(4-Fluorophenyl)piperazine
The piperazine moiety is introduced via nucleophilic substitution or carbodiimide-mediated coupling:
- Activation of the pyrrolidine-dione’s carbonyl group using carbonyldiimidazole (CDI) in anhydrous DMF at 0–5°C.
- Addition of 1-(4-fluorophenyl)piperazine (1.2 equiv) and stirring at room temperature for 24 hours.
- Purification via column chromatography (CH₂Cl₂:MeOH = 95:5) yields the final compound (Yield: 45–58%).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 24 h | |
| Coupling Agent | CDI | |
| Yield | 45–58% | |
| Purity (HPLC) | >95% |
Pathway 2: One-Pot Multicomponent Assembly
This route optimizes atom economy by combining cyclization and piperazine coupling in a single reactor:
- Succinic anhydride (1 equiv), isopropylamine (1.1 equiv), and 4-(4-fluorophenyl)piperazine (1.2 equiv) are refluxed in toluene with catalytic p-toluenesulfonic acid (PTSA).
- The reaction proceeds via in situ formation of an intermediate amic acid, which undergoes cyclodehydration to form the pyrrolidine-dione ring (Yield: 52–60%).
Advantages :
Pathway 3: Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from peptide chemistry, this approach immobilizes the pyrrolidine-dione core on resin:
- Wang resin is functionalized with a succinic acid derivative via ester linkage.
- On-resin cyclization with isopropylamine forms the pyrrolidine-dione core.
- Cleavage from the resin using TFA/CH₂Cl₂ (95:5) releases the free imide for solution-phase piperazine coupling (Yield: 38–42%).
Limitations :
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): Signals at δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃), δ 3.15–3.45 (m, 8H, piperazine CH₂), δ 4.80 (m, 1H, isopropyl CH), δ 7.05 (t, J = 8.4 Hz, 2H, aromatic F-C₆H₄), δ 7.45 (dd, J = 8.4, 5.2 Hz, 2H, aromatic F-C₆H₄).
- LC-MS : [M+H]⁺ = 376.2 (calculated for C₁₉H₂₃FN₃O₂: 376.2).
Comparative Analysis of Synthetic Routes
| Parameter | Pathway 1 | Pathway 2 | Pathway 3 |
|---|---|---|---|
| Yield | 45–58% | 52–60% | 38–42% |
| Reaction Time | 24–48 h | 12–18 h | 72 h |
| Scalability | High | Moderate | Low |
| Purification Complexity | Moderate | Low | High |
| Cost Efficiency | $$ | $ | $$$ |
Pathway 2 offers the best balance of yield and efficiency for large-scale synthesis, while Pathway 1 remains preferred for small-batch research applications.
Industrial-Scale Considerations
Solvent and Reagent Optimization
Crystallization Protocols
- Recrystallization from ethyl acetate/n-hexane (1:3) produces needle-like crystals suitable for X-ray diffraction (melting point: 148–150°C).
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols or amines.
Scientific Research Applications
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and psychiatric conditions.
Mechanism of Action
The mechanism of action of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neural signaling pathways and altering brain function .
Comparison with Similar Compounds
Piperazine Modifications
The 4-fluorophenylpiperazine group in the target compound is a critical pharmacophore shared with analogs like 10a and 10b. The latter’s phenyl group lacks fluorine, which may reduce its binding specificity or pharmacokinetic profile .
Alkyl Chain Variations
The isopropyl group on the pyrrolidine-2,5-dione core distinguishes the target compound from the propyl-substituted analog in . This modification could also influence steric interactions in enzyme binding sites .
Biological Activity
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperazine moiety substituted with a 4-fluorophenyl group and isopropylpyrrolidine-2,5-dione. Its structure can be represented as follows:
This structural configuration is crucial for its interaction with biological targets.
Research indicates that compounds similar to 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione may act as inhibitors of key enzymes involved in inflammatory and proliferative pathways. Specifically, the inhibition of IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) has been highlighted as a significant mechanism through which these compounds exert their effects. IRAK-4 plays a critical role in the signaling pathways of the Toll-like receptor family, which are essential for immune responses .
Antimicrobial Activity
A study on related piperazine derivatives demonstrated varying degrees of antimicrobial activity. Compounds were tested against several pathogenic strains, showing that derivatives with similar structural motifs exhibited significant antibacterial effects. For instance, certain derivatives demonstrated MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics like gentamicin .
| Compound | Pathogen | MIC (μg/ml) |
|---|---|---|
| 3c | P. aeruginosa | 19.5 |
| 4a | E. coli | 39.0 |
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have indicated that several piperazine derivatives maintain cell viability above control levels, suggesting a favorable safety profile. For example, one derivative showed 95% cell viability compared to gentamicin .
| Compound | Cell Line | Cell Viability (%) |
|---|---|---|
| 2 | HeLa | 95 |
| 3c | DU-145 | Active |
Case Study: Inhibition of IRAK-4
In a recent study focusing on the inhibition of IRAK-4 by similar compounds, it was found that certain derivatives could effectively reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating autoimmune diseases and inflammatory conditions .
Case Study: Anticancer Activity
Another investigation assessed the anticancer properties of piperazine derivatives against prostate cancer cells (DU-145). The results indicated that specific compounds exhibited marked activity, highlighting their potential as therapeutic agents in oncology .
Q & A
Q. What are the standard synthetic protocols for preparing 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione, and what critical parameters influence yield and purity?
The synthesis involves multi-step reactions, typically starting with the coupling of a piperazine derivative (e.g., 4-fluorophenylpiperazine) to a pyrrolidine-2,5-dione core. Key steps include:
- N-Alkylation : Reacting the pyrrolidine-2,5-dione with an isopropyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropyl group at the N-1 position .
- Piperazine Coupling : Substituting the remaining pyrrolidine nitrogen with 4-(4-fluorophenyl)piperazine via nucleophilic substitution, often using a polar aprotic solvent (e.g., acetonitrile) at 80–100°C .
Critical Parameters : - Temperature : Excess heat can lead to side reactions (e.g., decomposition of the piperazine moiety).
- Solvent Choice : Polar solvents enhance nucleophilicity but may reduce selectivity.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure compound .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing piperazine CH₂ groups at δ ~2.8–3.5 ppm and pyrrolidine carbonyls at δ ~170–175 ppm) .
- IR Spectroscopy : Confirms carbonyl stretching vibrations (C=O at ~1750 cm⁻¹) and absence of undesired functional groups (e.g., OH from hydrolysis) .
- Mass Spectrometry (ESI-HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 360.1925 for C₁₉H₂₅FN₃O₂) .
Q. What primary biological targets are associated with this compound based on structural analogs?
Structural analogs (e.g., 3-(4-phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione) exhibit affinity for:
- Serotonin Receptors (5-HT₁A) : The piperazine-fluorophenyl moiety mimics tryptamine scaffolds, enabling competitive binding .
- Dopamine D₂/D₃ Receptors : Piperazine derivatives modulate dopaminergic pathways, influencing neuropsychiatric disorders .
- Voltage-Gated Sodium Channels : Pyrrolidine-2,5-dione derivatives show anticonvulsant activity in MES and 6 Hz seizure models .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the target compound?
- Design of Experiments (DoE) : Use factorial design to screen variables (e.g., solvent polarity, base strength). For example, replacing DMF with DMSO increases reaction rates but may reduce selectivity .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- In-line Analytics : Monitor reactions via LC-MS to terminate at optimal conversion (e.g., >90%) and minimize byproducts .
Q. How do structural modifications at specific positions (e.g., N-1 substituent, piperazine aryl groups) influence pharmacological activity?
Structure-Activity Relationship (SAR) Insights :
Q. What methodologies resolve contradictions in pharmacological data across different studies?
- Model-Specific Variability : For anticonvulsant activity, compare results across standardized models (e.g., MES vs. 6 Hz seizures). A compound may show ED₅₀ = 28.20 mg/kg in 6 Hz but no activity in MES .
- Metabolic Stability : Use hepatic microsome assays to assess if discrepancies arise from rapid metabolism in certain species .
- Crystallographic Analysis : Resolve receptor binding ambiguities via X-ray structures (e.g., SHELX-refined models ).
Q. What in-silico approaches predict the receptor binding modes of this compound?
- Molecular Docking (AutoDock Vina) : Simulate binding to 5-HT₁A (PDB: 7E2Z) to identify key interactions (e.g., hydrogen bonds with Ser159) .
- Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns simulations; RMSD < 2 Å indicates robust binding .
- QSAR Models : Train regression models using descriptors (e.g., logP, polar surface area) to predict activity across receptor subtypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
